4-(1,1-dioxido-1,2-thiazinan-2-yl)-N-mesitylbenzamide
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Overview
Description
4-(1,1-dioxido-1,2-thiazinan-2-yl)-N-mesitylbenzamide is a complex organic compound that features a thiazinane ring with a dioxido group and a mesitylbenzamide moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(1,1-dioxido-1,2-thiazinan-2-yl)-N-mesitylbenzamide typically involves the reaction of a thiazinane derivative with a mesitylbenzoyl chloride under controlled conditions. The reaction is usually carried out in the presence of a base such as triethylamine to facilitate the nucleophilic substitution reaction. The reaction mixture is then purified using techniques such as column chromatography to isolate the desired product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process. Additionally, industrial methods may incorporate advanced purification techniques such as high-performance liquid chromatography (HPLC) to ensure the purity of the final product.
Chemical Reactions Analysis
Types of Reactions
4-(1,1-dioxido-1,2-thiazinan-2-yl)-N-mesitylbenzamide can undergo various chemical reactions, including:
Oxidation: The thiazinane ring can be further oxidized to introduce additional oxygen functionalities.
Reduction: The compound can be reduced to remove the dioxido group, yielding a different thiazinane derivative.
Substitution: The benzamide moiety can undergo substitution reactions with various nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) can be used.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically employed.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions to facilitate substitution reactions.
Major Products Formed
Oxidation: Products with additional oxygen functionalities on the thiazinane ring.
Reduction: Reduced thiazinane derivatives with fewer oxygen atoms.
Substitution: Various substituted benzamide derivatives depending on the nucleophile used.
Scientific Research Applications
4-(1,1-dioxido-1,2-thiazinan-2-yl)-N-mesitylbenzamide has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential interactions with biological macromolecules.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.
Industry: Utilized in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of 4-(1,1-dioxido-1,2-thiazinan-2-yl)-N-mesitylbenzamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The dioxido group on the thiazinane ring may play a crucial role in its binding affinity and specificity. Additionally, the mesitylbenzamide moiety can interact with hydrophobic pockets in the target molecules, enhancing its overall efficacy.
Comparison with Similar Compounds
Similar Compounds
- 4-(1,1-dioxido-1,2-thiazinan-2-yl)benzenesulfonamide
- 4-(1,1-dioxido-1,2-thiazinan-2-yl)benzoic acid
- 4-(1,1-dioxido-1,2-thiazinan-2-yl)-N-pentylbenzenesulfonamide
Uniqueness
4-(1,1-dioxido-1,2-thiazinan-2-yl)-N-mesitylbenzamide is unique due to the presence of the mesitylbenzamide moiety, which imparts distinct chemical and biological properties. This structural feature differentiates it from other thiazinane derivatives and contributes to its specific applications in research and industry.
Properties
IUPAC Name |
4-(1,1-dioxothiazinan-2-yl)-N-(2,4,6-trimethylphenyl)benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H24N2O3S/c1-14-12-15(2)19(16(3)13-14)21-20(23)17-6-8-18(9-7-17)22-10-4-5-11-26(22,24)25/h6-9,12-13H,4-5,10-11H2,1-3H3,(H,21,23) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HDRJEHFKUBBBIQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C(=C1)C)NC(=O)C2=CC=C(C=C2)N3CCCCS3(=O)=O)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H24N2O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
372.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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